In-Depth Pharmacological Profile of (S)-Aranidipine's Active Metabolites: M-1α and M-1β
In-Depth Pharmacological Profile of (S)-Aranidipine's Active Metabolites: M-1α and M-1β
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-Aranidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension. Following administration, (S)-Aranidipine is metabolized into several compounds, among which the M-1α and M-1β metabolites have been identified as pharmacologically active.[1][2] These metabolites contribute significantly to the overall therapeutic effect and long-lasting action of the parent drug. This technical guide provides a comprehensive overview of the pharmacological profile of M-1α and M-1β, detailing their mechanism of action, binding kinetics, and functional effects on vascular smooth muscle. The information presented herein is intended to support further research and development in the field of cardiovascular therapeutics.
Core Pharmacological Attributes
The primary mechanism of action for M-1α and M-1β, consistent with other dihydropyridine derivatives, is the blockade of L-type calcium channels in vascular smooth muscle cells.[2][3][4] This inhibition of calcium influx leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a subsequent reduction in blood pressure.[3][4]
While qualitatively similar to the parent compound, M-1α and M-1β exhibit distinct quantitative pharmacological properties. Notably, their binding affinity for the dihydropyridine receptor is lower than that of (S)-aranidipine, and their potency in inhibiting calcium uptake is also reduced.[1] However, a key characteristic of these metabolites is their slower binding kinetics, which is thought to be a major contributor to the sustained in vivo vasodilatory effect of aranidipine.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for M-1α and M-1β in comparison to (S)-aranidipine and other relevant dihydropyridines. It is important to note that while the primary research indicates larger dissociation constants (Kd) and smaller association/dissociation rate constants for the metabolites compared to reference compounds, the precise numerical values from the definitive study by Miyoshi et al. (1997) are not publicly available in the retrieved search results. The tables therefore reflect the qualitative relationships reported in the literature.
Table 1: Dihydropyridine Receptor Binding Affinity
| Compound | Tissue Source | Radioligand | Kd (Dissociation Constant) | Bmax (Maximum Binding Sites) |
| M-1α | Porcine Heart Membranes | [3H]M-1α | Larger than Aranidipine & Nitrendipine | Similar to Aranidipine & Nitrendipine |
| M-1β | Porcine Heart Membranes | [3H]M-1β | Larger than Aranidipine & Nitrendipine | Similar to Aranidipine & Nitrendipine |
| (S)-Aranidipine | Porcine Heart Membranes | [3H]Aranidipine | Reference | Reference |
| Nitrendipine | Porcine Heart Membranes | [3H]Nitrendipine | Reference | Reference |
Data is based on qualitative descriptions from Miyoshi et al., 1997.[1] Precise values are not available in the cited literature.
Table 2: Binding Kinetics at the Dihydropyridine Receptor
| Compound | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) |
| M-1α | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |
| M-1β | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |
| (S)-Aranidipine | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |
| Nitrendipine | Reference | Reference |
Data is based on qualitative descriptions from Miyoshi et al., 1997.[1] Precise values are not available in the cited literature.
Table 3: Functional Activity in Vascular Tissue
| Compound | Assay | Tissue | Effect | Potency |
| M-1α | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Less potent than Aranidipine |
| M-1β | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Less potent than Aranidipine |
| M-1α & M-1β | Vasodilation (Femoral Blood Flow) | Anesthetized Dogs | Increase in femoral blood flow | Required 3x higher dose than Aranidipine |
| (S)-Aranidipine | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Reference |
| (S)-Aranidipine | Vasodilation (Femoral Blood Flow) | Anesthetized Dogs | Increase in femoral blood flow | Reference |
Data is based on qualitative and semi-quantitative descriptions from Miyoshi et al., 1997.[1] Precise IC50 values are not available in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of M-1α and M-1β, based on the abstract by Miyoshi et al. (1997) and general pharmacological practices.
Dihydropyridine Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of M-1α and M-1β to the dihydropyridine receptor.
Materials:
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Tissue: Porcine heart membranes (a rich source of L-type calcium channels).
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Radioligands: [3H]M-1α, [3H]M-1β, [3H]Aranidipine, [3H]Nitrendipine.
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Buffers: Tris-HCl buffer (pH 7.4).
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Apparatus: Filtration manifold, glass fiber filters, liquid scintillation counter.
Methodology:
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Membrane Preparation: Porcine heart tissue is homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.
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Saturation Binding: To determine Kd and Bmax, membrane preparations are incubated with increasing concentrations of the radioligand until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).
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Kinetic Studies:
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Association Rate (kon): Membranes are incubated with a fixed concentration of radioligand, and the amount of specific binding is measured at various time points until equilibrium is reached.
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Dissociation Rate (koff): After reaching equilibrium with the radioligand, a high concentration of an unlabeled ligand is added to prevent re-binding of the radioligand. The decrease in specific binding is then measured over time.
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Data Analysis: The binding data is analyzed using non-linear regression to determine Kd, Bmax, kon, and koff.
45Ca2+ Uptake Inhibition Assay
Objective: To assess the functional inhibitory effect of M-1α and M-1β on voltage-gated calcium influx in vascular smooth muscle.
Materials:
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Tissue: Isolated guinea pig aorta.
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Solutions: Physiological salt solution (PSS), high K+ depolarizing solution, 45CaCl2.
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Test Compounds: M-1α, M-1β, (S)-Aranidipine.
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Apparatus: Scintillation vials, liquid scintillation counter.
Methodology:
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Tissue Preparation: The guinea pig aorta is dissected, cleaned of connective tissue, and cut into rings.
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Pre-incubation: The aortic rings are pre-incubated with varying concentrations of the test compounds or vehicle in PSS.
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Stimulation and 45Ca2+ Uptake: The rings are then transferred to a high K+ depolarizing solution containing 45CaCl2 to stimulate calcium influx through L-type calcium channels.
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Washing: After a defined incubation period, the rings are washed extensively with an ice-cold, calcium-free solution containing a chelating agent (e.g., EGTA) to remove extracellular 45Ca2+.
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Quantification: The tissue is solubilized, and the amount of incorporated 45Ca2+ is determined by liquid scintillation counting.
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Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the stimulated calcium uptake in the absence of the drug. IC50 values are determined from concentration-response curves.
In Vivo Vasodilation Assay
Objective: To evaluate the vasodilatory effects of M-1α and M-1β in an in vivo model.
Materials:
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Animal Model: Anesthetized dogs.
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Test Compounds: M-1α, M-1β, (S)-Aranidipine, Nifedipine.
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Apparatus: Electromagnetic flowmeter, arterial pressure transducer, data acquisition system.
Methodology:
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Animal Preparation: Dogs are anesthetized, and the femoral artery is surgically exposed. An electromagnetic flow probe is placed around the artery to measure blood flow.
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Drug Administration: The test compounds are administered via intra-arterial infusion into the femoral vascular bed.
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Measurement: Femoral blood flow and systemic arterial blood pressure are continuously monitored before, during, and after drug infusion.
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Data Analysis: The changes in femoral blood flow are quantified to assess the vasodilatory effect. The onset and duration of action are also determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of M-1α and M-1β in Vascular Smooth Muscle```dot
References
- 1. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Aranidipine used for? [synapse.patsnap.com]
- 4. What is the mechanism of Aranidipine? [synapse.patsnap.com]
